molecular formula C55H80N20O18S4 B12322083 H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2

H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2

Cat. No.: B12322083
M. Wt: 1437.6 g/mol
InChI Key: HWYLVHOPQMLNRJ-UHFFFAOYSA-N
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Description

The compound “H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, with a protected amine group, is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Peptides have a wide range of applications in scientific research, including:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules.

    Biology: Peptides play crucial roles in cell signaling, enzyme activity, and protein-protein interactions.

    Medicine: Peptides are used as therapeutic agents, such as peptide-based drugs and vaccines.

    Industry: Peptides are used in various industrial applications, including as catalysts and in the development of new materials.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as receptors, enzymes, and other proteins, to exert their effects. The pathways involved in these interactions can vary widely and are often the subject of extensive research.

Comparison with Similar Compounds

Peptides can be compared to other similar compounds, such as proteins and small molecules. While proteins are larger and more complex, peptides are smaller and can be synthesized more easily. Peptides also offer greater specificity and fewer side effects compared to small molecules. Similar compounds include:

    Proteins: Larger chains of amino acids with more complex structures.

    Small molecules: Low molecular weight compounds with diverse structures and functions.

Conclusion

The compound “H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2” represents a unique peptide with potential applications in various fields

Feel free to tailor this framework to the specific details of the compound

Properties

Molecular Formula

C55H80N20O18S4

Molecular Weight

1437.6 g/mol

IUPAC Name

4-amino-5-[[27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)10-11-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-13-3-5-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-6-8-28(77)9-7-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(4-2-12-62-55(59)60)66-41(79)18-63-46(36)85/h6-9,17,24-25,29-39,76-77H,2-5,10-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)

InChI Key

HWYLVHOPQMLNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC=C(C=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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